Flunixin-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOCSNJCXJYGPE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583582 | |
| Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015856-60-6 | |
| Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015856-60-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization of Flunixin D3
Synthetic Pathways for Deuterium-Labeled Flunixin (B1672893)
The synthesis of deuterium-labeled compounds can be achieved through various methods, including chemical synthesis and biosynthesis. clearsynth.com Chemical synthesis involves introducing deuterium (B1214612) atoms into molecules using reactions such as hydrogenation or dehalogenation with deuterated reagents. clearsynth.com For Flunixin-d3, the deuterium labeling is specifically on the methyl group. This suggests a synthetic route that incorporates a trideuteromethyl group into the flunixin structure. One reported approach involved a lithiation scheme in initial research synthesis, although this method presented challenges with the formation of a difficult-to-remove isomer. usda.gov An unambiguous synthesis route is preferred to ensure the purity of the desired isomer. usda.gov
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions for deuterium labeling is crucial for achieving high deuterium incorporation and yield while minimizing side reactions and isotopic scrambling. rsc.orgmpg.de Factors such as the choice of deuterium source (e.g., D₂O, deuterated reagents), catalyst, temperature, solvent, and reaction time play significant roles. rsc.orgmpg.denih.govmdpi.com For instance, palladium-catalyzed hydrogen-deuterium exchange reactions using D₂O have been explored for selective deuteration. mdpi.com Achieving high atom % deuterium incorporation, especially in molecules with various functional groups, can be challenging and may require specific conditions or multiple steps. rsc.org
Characterization of Synthesized this compound
Characterization of synthesized this compound is essential to confirm its chemical structure, assess its purity, and determine the extent and position of deuterium incorporation. sigmaaldrich.comlgcstandards.com
Spectroscopic Analysis (e.g., FT-IR, NMR, GC/MS)
Spectroscopic techniques are vital for the structural confirmation and characterization of this compound. FT-IR and Raman spectroscopy can provide information about the functional groups present and the vibrational modes of the molecule. researchgate.netuky.edu Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for confirming the structure and identifying the positions of deuterium labeling by the absence or reduction of signals corresponding to the deuterated protons or carbons. dra.gov.pk Mass spectrometry (MS), often coupled with gas chromatography (GC/MS) or liquid chromatography (LC/MS), is indispensable for determining the molecular weight and fragmentation pattern of this compound, confirming the incorporation of deuterium atoms and providing information on isotopic purity. bertin-bioreagent.comsigmaaldrich.comcaymanchem.comnih.govmdpi.comresearchgate.net The mass shift observed in the mass spectrum compared to unlabeled flunixin is a direct indicator of deuterium incorporation. For this compound, a mass shift of +3 is expected due to the three deuterium atoms. sigmaaldrich.com
Purity Assessment and Isotopic Enrichment
Assessing the chemical purity and isotopic enrichment of synthesized this compound is critical for its intended use as an analytical standard. nih.gov Purity can be assessed using chromatographic methods like HPLC or GC, often coupled with sensitive detectors like MS. nih.govresearchgate.netresearchgate.net Isotopic enrichment, which refers to the percentage of molecules containing the specified number of deuterium atoms at the intended positions, is typically determined by mass spectrometry. bertin-bioreagent.com High isotopic purity (e.g., ≥99% deuterated forms) is often required for analytical standards to ensure accurate quantification. bertin-bioreagent.com Detailed characterization data, including purity and isotopic composition, are usually provided with certified reference standards. lgcstandards.com
Derivatization Strategies for Analytical Purposes
While Flunixin itself is amenable to analysis by LC-MS and GC-MS, derivatization can sometimes be employed, particularly for GC-MS analysis of NSAIDs, to improve volatility, thermal stability, or detector response. mdpi.com Common derivatization reagents for carboxylic acids like flunixin include silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-[ter-butyldimethyl-silyl]trifluoroacetamide (MTBSTFA). mdpi.com These reagents react with acidic protons, including those on carboxylic acid groups, to form volatile trimethylsilyl (B98337) (TMS) derivatives. mdpi.com While derivatization strategies are well-established for the analysis of various NSAIDs by GC-MS, the specific need for derivatizing this compound would depend on the chosen analytical method and matrix. For LC-MS analysis, derivatization is often not required. nih.govnih.govresearchgate.netresearchgate.net
Analytical Methodologies Utilizing Flunixin D3
Role of Flunixin-d3 as an Internal Standard in Quantitative Analysis
The primary application of this compound in quantitative analysis is its use as an internal standard (IS). oup.comresearchgate.netcaymanchem.comnih.govresearchgate.netnih.govvt.educore.ac.ukavma.orgd-nb.infoscispace.commdpi.com In this capacity, a known amount of this compound is added to samples before the extraction and analysis process. oup.comresearchgate.netvt.educore.ac.ukavma.orgd-nb.infoscispace.commdpi.com This allows for the normalization of the analytical signal, compensating for potential variations that can occur during sample preparation and analysis. oup.comresearchgate.netnih.govcore.ac.ukresearchgate.netcore.ac.uk
The inclusion of this compound as an internal standard is instrumental in enhancing the accuracy and reproducibility of bioanalytical methods developed for flunixin (B1672893) determination. oup.comresearchgate.netcore.ac.ukd-nb.infoscispace.commdpi.comnih.govopenagrar.demdpi.com By behaving similarly to the target analyte (flunixin) throughout the analytical workflow, but being distinguishable by mass spectrometry due to its isotopic label, this compound helps to correct for variations in recovery, injection volume, and detector response. oup.comresearchgate.netnih.govcore.ac.ukresearchgate.netcore.ac.uk This leads to more reliable and consistent quantitative results, which is particularly important in regulated environments and research studies. oup.comresearchgate.netd-nb.infonih.gov
Biological matrices such as muscle, plasma, milk, and other tissues can significantly influence the ionization efficiency of analytes in mass spectrometry, a phenomenon known as the matrix effect. oup.comresearchgate.netresearchgate.netcore.ac.uk this compound, when added at an early stage of sample preparation, undergoes the same matrix effects as flunixin. oup.comresearchgate.netresearchgate.netcore.ac.uk By calculating the ratio of the flunixin signal to the this compound signal, the matrix effect can be effectively compensated for, leading to more accurate quantification. oup.comresearchgate.netresearchgate.netcore.ac.uk Furthermore, this compound accounts for potential losses of the analyte that may occur during various sample preparation steps, such as extraction and clean-up. The equivalent responses obtained when evaluating matrix effects using calibration curves prepared with standard solution and in blank matrix extracts confirmed the absence of signal suppression or enhancement when this compound was used as an internal standard. oup.comresearchgate.net
Enhancement of Accuracy and Reproducibility in Bioanalytical Methods
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a powerful analytical technique widely employed for the determination of flunixin, with this compound serving as a critical internal standard in these methods. oup.comresearchgate.netnih.govresearchgate.netnih.govvt.educore.ac.ukavma.orgd-nb.infoscispace.commdpi.comresearchgate.netnih.govvibgyorpublishers.org The combination of chromatographic separation and highly selective mass spectrometric detection allows for the accurate identification and quantification of flunixin in complex matrices, even at low concentrations. oup.comresearchgate.netnih.govresearchgate.netnih.govvt.educore.ac.ukmdpi.comvibgyorpublishers.org
Effective sample preparation is crucial for the successful analysis of flunixin in biological matrices by LC-MS/MS. Various techniques are employed to extract flunixin from the matrix and remove interfering substances. This compound is typically added to the sample at the beginning of the extraction process to serve as an internal standard throughout the preparation steps. oup.comresearchgate.netresearchgate.netvt.educore.ac.ukavma.orgd-nb.infoscispace.commdpi.comresearchgate.net
Protein precipitation is a common and relatively simple sample preparation technique used in flunixin analysis. wikipedia.org This method involves the addition of an organic solvent, such as acetonitrile (B52724), to the sample matrix. oup.comresearchgate.netavma.orgd-nb.infoscispace.commdpi.comresearchgate.netmdpi.comusda.gov The addition of the solvent causes proteins in the sample to denature and precipitate out of the solution, leaving the analyte (flunixin) and the internal standard (this compound) in the supernatant. scispace.comwikipedia.orgusda.gov The supernatant can then be separated by centrifugation and further processed or directly injected into the LC-MS/MS system. avma.orgusda.gov Acetonitrile has been shown to be effective in inducing protein precipitation in matrices like milk and muscle. scispace.comvibgyorpublishers.org
Sample Preparation Techniques (e.g., Extraction, Clean-up)
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a common sample preparation technique employed in the analysis of flunixin and other veterinary drug residues in complex biological matrices such as plasma, serum, muscle, liver, kidney, and milk researchgate.netresearchgate.netvt.edumdpi.com. SPE is used to isolate and concentrate the analytes of interest while removing interfering substances that could affect chromatographic separation and mass spectrometric detection researchgate.netresearchgate.net. Various SPE sorbents have been utilized, including mixed-mode cation exchange sorbents and polymeric reversed-phase sorbents like HLB researchgate.netvt.edumla.com.au. The specific SPE protocol, including the choice of sorbent, conditioning, loading, washing, and elution steps, is optimized depending on the matrix and the specific analytical method being developed researchgate.netvt.edu. This compound, being chemically similar to flunixin, behaves similarly during the extraction process, making it an effective internal standard to account for variations in SPE recovery oup.comresearchgate.net.
Chromatographic Separation Conditions
Chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is a critical step in separating flunixin and this compound from the sample matrix and other co-eluting compounds before detection oup.comresearchgate.netmdpi.com. Reversed-phase columns are commonly used for this purpose oup.commdpi.com. The mobile phase typically consists of a mixture of aqueous and organic solvents, often with the addition of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency oup.commdpi.com. Gradient elution programs are frequently employed to optimize the separation of flunixin and other potential analytes in multi-residue methods oup.commdpi.com. For instance, one method utilized a Luna C8 column with a gradient elution using methanol/acetonitrile and 0.01 M ammonium formate buffer at pH 5.0 mdpi.com. Another method used a reverse-phase column with a gradient program involving 0.1% formic acid in water and 0.1% formic acid in acetonitrile oup.com. The specific flow rate, column temperature, and gradient program are optimized to achieve adequate separation and timely elution of the analytes oup.comvt.edumdpi.com.
Mass Spectrometric Detection Parameters (e.g., Ionization Mode, Selected Reaction Monitoring)
Mass spectrometry (MS) is the primary detection technique used in conjunction with chromatography for the analysis of flunixin and this compound, offering high sensitivity and selectivity oup.comresearchgate.netvt.edu. Electrospray ionization (ESI) is the most common ionization technique employed, typically operated in positive ion mode for flunixin and its deuterated analog oup.comresearchgate.netvt.edu. Tandem mass spectrometry (MS/MS), particularly Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is widely used for quantification and confirmation oup.comresearchgate.netvt.edu. This involves selecting a precursor ion (the protonated molecule, [M+H]⁺, for flunixin and this compound in positive mode) and monitoring the fragmentation of this ion into specific product ions oup.comresearchgate.netvt.edu.
For flunixin, common precursor ions include m/z 297.1 researchgate.netoup.com. Product ions for flunixin have been reported at m/z 279, 264, 259, 239, 110, 83.1, and 109.1 researchgate.netoup.com. For this compound, with a molecular weight slightly higher due to the deuterium (B1214612) atoms, the precursor ion is typically observed around m/z 300.1 vt.eduoup.com. Product ions for this compound include m/z 282.092, 264, 236, 112, and 109.1 vt.eduoup.com. The selection of specific precursor-product ion transitions is crucial for achieving method specificity and sensitivity. For quantification, a specific transition is chosen, while other transitions are monitored for confirmation researchgate.netvt.eduoup.com.
Table 1 provides examples of reported mass spectrometric parameters for flunixin and this compound.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |
| Flunixin | ESI+ | 297.1 | 279, 264, 259, 239, 110, 83.1, 109.1 |
| This compound | ESI+ | ~300.1 | 282.092, 264, 236, 112, 109.1 |
Validation of Analytical Methods (Specificity, Linearity, Trueness, Precision, LOD, LOQ, Decision Limit, Detection Capability)
Analytical methods utilizing this compound as an internal standard are rigorously validated to ensure their reliability and suitability for their intended purpose, often following guidelines from regulatory bodies such as the European Commission Decision 2002/657/EC oup.comresearchgate.netmdpi.comnih.gov. Key validation parameters assessed include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of matrix components and other potential interfering substances. This is typically evaluated by analyzing blank matrix samples oup.commdpi.com.
Linearity: The proportional relationship between the analyte concentration and the instrument response over a defined range. This is determined by analyzing a series of matrix-matched calibration standards at different concentrations researchgate.netmdpi.comnih.gov. Correlation coefficients (R²) are calculated to assess linearity, with values typically expected to be 0.99 or greater nih.govmdpi.com.
Trueness (Accuracy): The closeness of agreement between the mean of the results obtained from a series of measurements and the true value of the analyte concentration. This is often assessed by analyzing fortified blank matrix samples (quality control samples) at different concentration levels researchgate.netmdpi.com. Recoveries are calculated and expected to fall within an acceptable range (e.g., 80-110%) mdpi.commdpi.com.
Precision: The agreement among individual measurements of the same homogeneous sample under specified conditions. Precision is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision or between-run precision) mdpi.commdpi.com. It is usually expressed as relative standard deviation (RSD) or coefficient of variation (CV) mdpi.commdpi.com.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified researchgate.netmdpi.com.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision researchgate.netmdpi.com.
Decision Limit (CCα): The limit at which a sample is considered to be non-compliant with a certain level (e.g., Maximum Residue Limit - MRL) with a known probability of a false α error researchgate.netmdpi.com.
Detection Capability (CCβ): The lowest concentration at which the method is able to detect the analyte in a sample that contains a prohibited substance at a certain level with a known probability of a false β error researchgate.netmdpi.com.
The use of this compound as an internal standard helps to improve the accuracy and precision of the method by correcting for variations in sample preparation and instrument response, which is particularly important when determining LOD, LOQ, trueness, and precision oup.comresearchgate.net.
Table 2 provides examples of validation parameter ranges reported in studies utilizing this compound.
| Validation Parameter | Range Reported in Literature | Matrix Examples |
| Linearity (R²) | 0.991 - 0.99997 | Bovine muscle, Urine |
| LOD | 0.01 - 23.78 µg/L or µg/kg | Urine, Beef muscle |
| LOQ | 0.05 - 38.27 µg/L or µg/kg | Urine, Beef muscle |
| Trueness (Recovery) | 70.83% - 109.8% | Feces, Milk, Beef muscle |
| Precision (RSD/CV) | 0.80% - 23.44% | Feces, Milk, Beef muscle |
| Decision Limit (CCα) | 0.05 - 523 µg/L or µg/kg | Urine, Beef muscle |
| Detection Capability (CCβ) | 0.08 - 66.41 µg/L or µg/kg | Urine, Feces |
Application of this compound in Multi-Residue Methods for Veterinary Drugs
This compound is frequently incorporated into multi-residue methods designed to simultaneously detect and quantify a wide range of veterinary drug residues in animal tissues and other biological matrices nih.govusda.govusda.gov. These methods are essential for monitoring compliance with regulatory limits and ensuring food safety nih.govusda.gov. The use of a stable isotopically labeled internal standard like this compound in multi-residue methods is particularly beneficial because it can help compensate for matrix effects that can vary significantly between different samples and analytes oup.comresearchgate.net.
Multi-residue methods often involve extensive sample preparation procedures to extract and clean up a diverse group of compounds with varying chemical properties nih.govmdpi.com. Techniques such as liquid-liquid extraction and solid-phase extraction are commonly employed researchgate.netnih.gov. Following extraction, chromatographic separation, typically by LC or UHPLC, is used to separate the numerous analytes before detection by tandem mass spectrometry (LC-MS/MS or UHPLC-MS/MS) nih.govusda.gov. This compound is added to samples at an early stage of the sample preparation process to serve as an internal standard for flunixin, allowing for accurate quantification even in the presence of a complex matrix and multiple other residues oup.comresearchgate.netnih.gov. These multi-residue methods are validated to meet stringent regulatory requirements, assessing parameters such as specificity, linearity, accuracy, precision, and detection limits for all included analytes nih.govmdpi.com.
Pharmacokinetic Investigations of Flunixin and the Role of Flunixin D3
Comparative Pharmacokinetics of Flunixin (B1672893) in Different Animal Species
The pharmacokinetics of flunixin can vary significantly across different animal species, impacting its efficacy and withdrawal intervals. Studies have investigated flunixin pharmacokinetics in a variety of animals, including horses, cattle, pigs, sheep, goats, alpacas, donkeys, and even elephants and rhinoceroses. nih.govresearchgate.netnih.govmetabolomicsworkbench.orgnih.govalpacaresearch.orguni.lumerck-animal-health-usa.comnih.govresearchgate.netnih.govnih.govresearchgate.netbioone.org
In horses, oral administration of flunixin can result in rapid absorption, with peak plasma concentrations achieved relatively quickly, although the presence of hay can reduce and delay this peak. nih.gov Transdermal administration in horses also results in detectable serum concentrations of flunixin and its metabolite, 5-OH flunixin, for extended periods. nih.gov
Cattle studies have explored intravenous (IV), intramuscular (IM), subcutaneous (SC), and transdermal routes. merck-animal-health-usa.comtandfonline.com Elimination in cattle primarily occurs through biliary excretion. merck-animal-health-usa.com Transdermal absorption in cattle is influenced by environmental temperature. merck-animal-health-usa.com
In pre-wean piglets, IV and IM administration of flunixin meglumine (B1676163) resulted in high bioavailability, while transdermal administration showed significantly lower bioavailability. nih.govresearchgate.netnih.gov Oral administration in piglets also demonstrated high bioavailability. nih.govresearchgate.netnih.gov
Sheep studies have examined IV and IM routes, showing rapid distribution and absorption. nih.govherts.ac.uk Oral administration of flunixin in feed to sheep resulted in detectable plasma concentrations, although the time to reach maximum concentration varied depending on feed consumption. nih.govresearchgate.netpeerj.com
In dairy goats, IV, IM, and oral administration of flunixin showed similar systemic exposure, with rapid absorption following IM and oral routes. nih.gov Oral administration in goats can exhibit a double-peak phenomenon in plasma concentration. nih.gov
Alpacas exhibit a much larger intravenous half-life of flunixin compared to llamas, sheep, cattle, and horses, potentially due to differences in water metabolism. alpacaresearch.org
Studies in donkeys comparing transdermal, oral, and IV routes found that while transdermal administration resulted in lower peak concentrations compared to IV and oral routes, it still produced concentrations sufficient for anti-inflammatory effects. mdpi.com
Research in elephants and white rhinoceroses has highlighted the variability in flunixin pharmacokinetics in exotic species, emphasizing the need for species-specific studies rather than extrapolating from domestic animals. nih.govresearchgate.netbioone.org
Pharmacokinetic Modeling and Data Analysis Using Flunixin-d3 as a Tracer
This compound is frequently employed in pharmacokinetic studies as a tracer or internal standard to improve the accuracy of data analysis and modeling. avma.orgresearchgate.net Its use is particularly valuable in complex biological matrices where precise quantification of the parent drug and its metabolites is critical.
Non-Compartmental Analysis
Non-compartmental analysis (NCA) is a common method used to determine pharmacokinetic parameters directly from plasma concentration-time data without assuming a specific compartmental model. This compound is utilized as an internal standard in analytical methods, such as LC-MS/MS, to ensure accurate measurement of flunixin concentrations for NCA. nih.govavma.orgoup.com Parameters like area under the concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) are calculated using NCA based on the quantified flunixin concentrations. nih.govnih.govalpacaresearch.orgnih.govresearchgate.netfrontiersin.org For example, NCA has been used to determine flunixin pharmacokinetic parameters in horses after transdermal administration nih.gov, in alpacas after IV and oral administration alpacaresearch.org, in pre-wean piglets after various routes nih.govresearchgate.net, and in neonatal piglets after intramuscular administration frontiersin.org.
Table 1. Selected Non-Compartmental Pharmacokinetic Parameters of Flunixin in Different Species and Routes
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC0-t (µg*h/mL) | Reference |
| Horse | Transdermal | ~0.83 | 0.516 | 8.67 | 22.4 | - | nih.gov |
| Sheep | Oral (in feed) | 4.0 | 1.78 ± 0.48 | 6.00 ± 4.14 | 7.95 ± 2.19 | 37.68 ± 4.77 | nih.govresearchgate.net |
| Goats | IV | 2.2 | - | - | 3.6 (2.0–5.0) | - | nih.gov |
| Goats | IM | 2.2 | - | - | 3.4 (2.6–6.8) | - | nih.gov |
| Goats | Oral | 2.2 | - | 0.37 (0.25–1) & 3.5 (2.5–5.0) | 4.3 (3.4–6.1) | - | nih.gov |
| Piglets (Pre-wean) | IV | 2.2 | 11.653 | - | - | - | nih.govnih.gov |
| Piglets (Pre-wean) | IM | 2.2 | 6.543 | 0.5 | - | - | nih.govnih.gov |
| Piglets (Pre-wean) | Oral | 3.3 | 4.883 | 1 | - | - | nih.govnih.gov |
| Piglets (Pre-wean) | Transdermal | 3.3 | 0.0315 | 24 | - | - | nih.govnih.gov |
| Piglets (Neonatal) | IM | 2.2 | 0.85 | 1.21 | 7.69 | - | frontiersin.org |
| White Rhinoceros | Oral | 1.0 | 1.207 ± 0.601 | 3 ± 1 | 8.3 ± 1.2 | - | bioone.org |
Note: Cmax and AUC values can vary significantly based on dose and study design. Units for Cmax and AUC may vary between studies. The dose for the horse transdermal study was 500 mg applied, and the weight of the horses is not provided in the abstract, so an approximate dose per kg cannot be calculated.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK modeling is a more complex approach that uses physiological and biochemical information to simulate the absorption, distribution, metabolism, and excretion of a drug in the body. researchgate.nettandfonline.comresearchgate.netnih.gov These models incorporate parameters such as organ volumes, blood flows, and tissue partition coefficients. This compound can be used in studies that generate data for building and validating PBPK models for flunixin in different species. researchgate.nettandfonline.comresearchgate.netnih.govoup.com PBPK models for flunixin have been developed for cattle and swine, for instance, to predict drug withdrawal intervals, especially following transdermal administration. researchgate.netnih.govoup.com These models can simulate flunixin concentrations in various tissues and fluids, including plasma, liver, kidney, muscle, and milk. researchgate.nettandfonline.comresearchgate.netnih.gov The development of interactive PBPK models allows for user-friendly prediction of flunixin pharmacokinetics under different scenarios. researchgate.netnih.govoup.com
Studies on Absorption, Distribution, and Elimination Processes
This compound is a valuable tool in studies investigating the absorption, distribution, and elimination (ADME) processes of flunixin. By using the labeled compound, researchers can accurately track the parent drug and its metabolites, even at low concentrations, and differentiate them from endogenous substances. avma.orgresearchgate.net
Flunixin is a weak acid with a high degree of plasma protein binding (approximately 99%). merck-animal-health-usa.com Despite high protein binding, the free (unbound) drug appears to distribute readily into body tissues. merck-animal-health-usa.com Flunixin has been shown to persist in inflammatory tissues, which may explain why its duration of action can extend beyond the period of detectable plasma concentrations. merck-animal-health-usa.com Elimination primarily occurs through biliary excretion in cattle. merck-animal-health-usa.comresearchgate.net Some species, like Asian elephants, may engage in enterohepatic recycling of flunixin. nih.govresearchgate.net
Routes of Administration (e.g., Oral, Intravenous, Intramuscular, Transdermal)
The route of administration significantly impacts the absorption and subsequent pharmacokinetics of flunixin. Studies utilizing analytical techniques capable of quantifying flunixin (often with this compound as an internal standard) have investigated various routes:
Intravenous (IV): IV administration results in rapid distribution and 100% bioavailability, serving as a reference for calculating bioavailability of other routes. alpacaresearch.orgnih.govnih.govnih.govnih.gov
Intramuscular (IM): IM administration generally leads to rapid and good absorption, although bioavailability can vary between species. nih.govnih.govnih.govherts.ac.uknih.gov
Oral: Oral absorption can be influenced by factors such as the presence of feed and species-specific digestive physiology. nih.govnih.govalpacaresearch.orgnih.govnih.govresearchgate.netbioone.orgnih.govresearchgate.netpeerj.comnih.gov Double peaks in plasma concentration have been observed after oral administration in some ruminants, potentially due to delayed absorption or enterohepatic recirculation. nih.govnih.gov
Transdermal: Transdermal absorption can be slower and result in lower peak concentrations compared to injectable routes, with bioavailability varying significantly between species. nih.govmerck-animal-health-usa.comnih.govnih.govmdpi.com Environmental factors like temperature can also affect transdermal absorption. merck-animal-health-usa.com
Influence of Feed and Other Factors on Pharmacokinetics
Other factors that can influence flunixin pharmacokinetics include physiological differences between species, age, disease state, and potential enterohepatic recirculation. alpacaresearch.orgnih.govresearchgate.nettandfonline.com
Drug Clearance and Half-Life Determination
Drug clearance and half-life are fundamental pharmacokinetic parameters that describe the rate at which a drug is removed from the systemic circulation. Accurate determination of these parameters is vital for establishing effective and safe dosing intervals. Analytical methods utilizing this compound as an internal standard enable precise measurement of flunixin concentrations in plasma or serum over time, which is necessary for calculating clearance and half-life.
Studies investigating the pharmacokinetics of flunixin in various species have employed methods that rely on internal standards for accurate quantification. For instance, research on flunixin pharmacokinetics in sheep utilized ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with this compound as the internal standard peerj.comnih.gov. This method involved preparing matrix-matched calibration standard solutions of flunixin at increasing concentrations in plasma, with this compound added to each sample nih.gov. The ratio of the peak area of flunixin to that of the this compound internal standard was used for quantification based on a calibration curve nih.gov. In this study, the average half-life of flunixin in sheep following oral administration was determined to be 7.95 ± 0.77 hours peerj.comnih.gov. The mean residence time was reported as 13.62 ± 1.17 hours peerj.comnih.gov.
Another study focusing on flunixin pharmacokinetics in veal calves after intravenous administration also utilized deuterated forms of flunixin (this compound) and its metabolite (5-hydroxythis compound) as internal standards for sample analysis by ultraperformance liquid chromatography avma.org. The mean plasma flunixin elimination half-life in these calves was found to be 1.32 ± 0.94 hours, with a mean clearance of 64.6 ± 40.7 mL/h/kg avma.org. The use of internal standards like this compound helps to account for potential variations in sample preparation and matrix effects during the analytical process, thereby improving the accuracy and reliability of the pharmacokinetic data obtained.
Tissue Residue Depletion Studies
Tissue residue depletion studies are conducted to determine the concentration of a drug and its metabolites in edible tissues of food-producing animals over time following drug administration. The data from these studies are used to establish withdrawal periods, ensuring that drug residues in tissues are below regulatory limits at the time of slaughter. Accurate quantification of residues in various tissues (muscle, liver, kidney, fat) is critical for these studies.
This compound is frequently incorporated as an internal standard in the analytical methods used for tissue residue depletion studies of flunixin. For example, a method developed for the quantitative determination of flunixin in bovine muscle using LC-MS/MS employed this compound as the internal standard oup.com. In this method, this compound working solution was added to bovine muscle tissue samples before extraction and analysis oup.com. This approach helps to ensure the accuracy of flunixin quantification in a complex biological matrix like muscle tissue.
Similarly, a study investigating the distribution of flunixin residues in the muscles of dairy cattle utilized analytical methods that likely benefited from the use of internal standards for accurate measurement of tissue concentrations sigmaaldrich.com. Research on flunixin meglumine tissue residues in goats after intravenous administration also involved the analysis of liver, kidney, fat, and muscle tissues using ultra-performance liquid chromatography coupled with mass spectrometry nih.gov. While not explicitly stating the use of this compound in the abstract, such methods commonly employ labeled internal standards for reliable quantification of residues, especially when determining depletion profiles over time. The use of this compound in these studies contributes to the accuracy of determining when tissue concentrations fall below established tolerance limits or minimum levels of applicability.
Investigating Metabolite Formation (e.g., 5-Hydroxyflunixin) Using Labeled Standards
Metabolism is a key process in the pharmacokinetics of a drug, transforming the parent compound into metabolites that may be pharmacologically active or inactive. Investigating metabolite formation and disposition is crucial for a complete understanding of a drug's fate in the body. 5-Hydroxyflunixin is identified as the main metabolite of flunixin nih.govresearchgate.netscbt.com.
Labeled standards, including this compound and its labeled metabolite analog, 5-Hydroxythis compound, are indispensable tools for investigating the formation and kinetics of flunixin metabolites. By using labeled standards, analytical methods can simultaneously quantify the parent drug and its metabolites, allowing for the determination of metabolic ratios and clearance rates of both compounds.
Studies quantifying flunixin and its metabolite 5-hydroxyflunixin in biological samples frequently use both this compound and 5-Hydroxythis compound as internal standards avma.orgvt.edufrontiersin.org. For instance, a method for quantifying flunixin and 5-hydroxyflunixin in bovine plasma used acetonitrile (B52724) extraction and analysis by liquid chromatography with ultraviolet detection researchgate.net. While this particular method description doesn't explicitly mention labeled standards, LC-MS/MS methods for simultaneous quantification of flunixin and its metabolites routinely incorporate these standards.
In a study on the pharmacokinetics of flunixin in tilapia, flunixin, 5-hydroxyflunixin, and this compound were purchased as analytical standards vt.edu. The analytical method used ultra-performance liquid chromatography with mass spectrometric detection, and this compound was used as an internal standard for quantification vt.edu. The study quantified 5-hydroxyflunixin, flunixin, and this compound using specific product ions, and their identities were confirmed with qualifier ions vt.edu. This demonstrates the direct use of this compound and the capability to simultaneously analyze the parent drug and its metabolite.
Another study quantifying flunixin and 5-hydroxyflunixin in goat plasma and milk also utilized this compound and 5-hydroxythis compound as internal standards with ultra-performance liquid chromatography with mass spectrometric detection frontiersin.org. The method monitored specific ion transitions for flunixin, this compound, 5-hydroxyflunixin, and 5-hydroxythis compound, highlighting the use of labeled standards for both the parent drug and the metabolite in pharmacokinetic investigations frontiersin.org. The use of these labeled standards allows for accurate and simultaneous determination of the concentrations of both flunixin and 5-hydroxyflunixin, providing valuable insights into the metabolic fate of flunixin.
Mechanistic and Metabolic Research Applications of Flunixin D3
Elucidation of Metabolic Pathways of Flunixin (B1672893)
Understanding how Flunixin is metabolized in different species is critical for evaluating its efficacy, determining withdrawal periods in food-producing animals, and assessing potential drug interactions. Flunixin-d3 plays a key role in these studies by providing a reliable internal standard for quantifying the parent drug and its metabolites. avma.orgnih.gov
Flunixin undergoes metabolism, with 5-hydroxy Flunixin being identified as a major metabolite in various species. avma.orgscbt.cominvivochem.cnusda.govmdpi.comnih.govmedchemexpress.com The formation of this metabolite is often mediated by cytochrome P450 enzymes. usda.govnih.gov
Stable isotope-labeled standards like this compound are instrumental in the discovery and identification of novel metabolites. By administering the labeled parent compound, researchers can track its transformation within a biological system. Mass spectrometric analysis can then identify peaks corresponding to the expected mass shift (M+3 for this compound compared to Flunixin) for metabolites containing the labeled portion of the molecule. This allows for the differentiation of metabolites from endogenous compounds or background noise. While specific studies detailing the identification of novel Flunixin metabolites solely through the use of this compound were not extensively highlighted in the search results, the general principle of using stable isotope labels for metabolite identification in mass spectrometry is well-established. scbt.com Studies on Flunixin metabolism have identified metabolites like 5-hydroxy Flunixin, and further research using labeled compounds could potentially reveal additional metabolic products. avma.orgscbt.cominvivochem.cnusda.govmdpi.comnih.govmedchemexpress.com
Stable isotope labeling, as provided by this compound, is a powerful technique for studying metabolic flux. Although the search results did not provide specific data tables on metabolic flux changes of Flunixin using this compound, the principle involves using the labeled compound to trace the movement of atoms through metabolic pathways. By analyzing the isotopic enrichment of downstream metabolites over time, researchers can infer the rates of specific metabolic reactions and how these rates change under different physiological or pathological conditions. This approach can provide quantitative data on how factors like age or disease affect Flunixin metabolism. For example, a study on Flunixin metabolism in cattle liver fractions indicated that the rate of 5-hydroxy Flunixin formation was reduced in dairy cows compared to heifers or steers, suggesting age-related differences in metabolism. usda.gov While this specific study may not have exclusively used this compound for flux analysis, it demonstrates the type of metabolic investigation where stable isotope labeling could provide more detailed quantitative insights into reaction rates.
Identification of Novel Metabolites
Investigating Drug Interactions and Enzyme Activity
This compound serves as a reliable internal standard when investigating potential drug interactions that might affect Flunixin's metabolism or when studying the activity of enzymes involved in its biotransformation. Accurate quantification of Flunixin and its metabolites in the presence of other drugs or enzyme modulators is essential to determine if an interaction is occurring and to understand its nature (e.g., enzyme inhibition or induction). Studies have investigated the enzymes responsible for Flunixin metabolism, such as cytochrome P450 enzymes, particularly CYP1A1 and CYP2E1 in swine. nih.gov Using this compound allows for precise measurement of enzyme activity by accurately quantifying the rate of metabolite formation or parent drug depletion in in vitro enzyme assays or in vivo studies where multiple drugs are administered. avma.orgcaymanchem.comnih.gov
For example, in studies evaluating the pharmacokinetics of Flunixin when administered with other drugs like iron dextran, this compound was used as an internal standard in LC-MS/MS analysis to accurately quantify Flunixin plasma concentrations. nih.gov This allowed researchers to assess how the co-administration affected Flunixin's absorption and clearance, providing insights into potential drug interactions.
Assessment of Cross-Contamination and Environmental Transfer
This compound is valuable for accurately quantifying low levels of Flunixin in environmental samples or in studies assessing cross-contamination. Due to its high sensitivity and specificity, mass spectrometry, in conjunction with stable isotope internal standards like this compound, can detect trace amounts of the drug. hpc-standards.comnih.govkosfaj.orguoa.gr This is particularly important in studies investigating the persistence of Flunixin in manure and soil, or the potential for unintended exposure in untreated animals housed in proximity to treated ones. nih.govnih.govresearchgate.net
A study investigating the detection of Flunixin in untreated pigs housed with treated pigs utilized Flunixin and this compound as standards in LC-MS analysis to quantify drug levels in urine and plasma. nih.gov The use of this compound as an internal standard was crucial for the accurate determination of the low concentrations of Flunixin found in the untreated animals due to environmental transfer. The study found that Flunixin was detected in the urine of all treated and untreated pigs, highlighting the potential for cross-contamination. nih.gov
Here is an example of quantitative data from a study using this compound for analysis:
| Matrix | Analyte | Method LOD (ng/mL) | Method LOQ (ng/mL) |
| Urine | Flunixin | 0.1 | 0.2 |
| Serum | Flunixin | 0.1 | 0.2 |
Data based on a study using this compound as an internal standard for Flunixin quantification. nih.gov
Applications in Drug Development and Therapeutic Drug Monitoring
In drug development, stable isotope-labeled compounds like this compound are used in preclinical and clinical studies to support pharmacokinetic (PK) and metabolic profiling. hpc-standards.commedchemexpress.com Accurate quantification using labeled standards is essential for determining parameters such as clearance, volume of distribution, and half-life. avma.org These data are critical for understanding the drug's disposition in the body and informing dosage regimens.
Advancements in Research Methodologies Involving Flunixin D3
High-Throughput Analytical Method Development
The development of high-throughput analytical methods is essential for efficiently processing a large number of samples in research and regulatory settings. Flunixin-d3 is frequently incorporated into these methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), due to its similar physicochemical properties to Flunixin (B1672893), which allows it to behave comparably during sample preparation and analysis, while being distinguishable by mass spectrometry.
High-throughput methods utilizing this compound as an internal standard have been developed for the quantitative analysis of veterinary drugs, including Flunixin, in various animal tissues such as muscle, liver, kidney, and fat researchgate.netoup.commdpi.com. These methods often involve streamlined sample preparation procedures coupled with rapid chromatographic separation and sensitive mass spectrometric detection in selected reaction monitoring (SRM) mode researchgate.netoup.com. The use of this compound helps to compensate for potential matrix effects and variations in sample processing, thereby improving the accuracy and precision of the results oup.combac-lac.gc.ca.
Research has demonstrated the successful validation of such high-throughput methods according to regulatory criteria, establishing performance characteristics like decision limits (CCα) and detection capabilities (CCβ) researchgate.netoup.com.
Automation in Sample Preparation and Analysis
Automated SPME methods, for instance, allow for the simultaneous extraction and clean-up of numerous analytes, with this compound added as an internal standard to account for variations during the automated process, including matrix effects and potential loss of analytes bac-lac.gc.ca. These automated approaches, coupled with advanced analytical techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), enable rapid and accurate quantification of residues in complex samples bac-lac.gc.ca. The integration of automation with sensitive detection techniques significantly enhances the capacity of laboratories to screen and quantify veterinary drug residues efficiently.
Future Directions in Flunixin D3 Research
Expansion of Research to Additional Animal Species and Clinical Conditions
Flunixin (B1672893) is widely used in veterinary medicine across various species, including cattle, horses, and swine. Research involving Flunixin-d3 as an internal standard has been reported in studies analyzing flunixin in species such as cattle, sheep, swine, horses, rabbits, and tilapia researchgate.netoup.comnih.govkosfaj.orgvt.edumdpi.comoup.compeerj.comnih.govnih.govbioone.org.
Future research will likely see an expansion of validated analytical methods utilizing this compound to investigate the pharmacokinetics and residue depletion of flunixin in a broader range of animal species, particularly minor species or those where data is currently limited. This includes exotic animals, aquaculture species beyond tilapia, and various poultry species. Understanding flunixin's disposition in these diverse physiological systems is crucial for establishing appropriate withdrawal periods and ensuring food safety. Furthermore, the application of these methods will extend to a wider array of clinical conditions where flunixin might be used, allowing for more precise determination of drug levels in the presence of different disease states or co-administered therapies. Studies on the pharmacokinetics of flunixin in species like the white rhinoceros highlight the existing variations in drug metabolism across different animals, underscoring the need for expanded research bioone.org. Research into flunixin tissue residues in goats also demonstrates the ongoing effort to understand flunixin distribution in less common species nih.gov.
Development of More Sensitive and Specific Analytical Techniques
The accurate quantification of Flunixin in complex biological matrices at low concentrations is essential for both pharmacokinetic studies and regulatory residue monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for this purpose, with this compound routinely used as an internal standard to enhance method accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis researchgate.netoup.comnih.govvt.edumdpi.comoup.com.
Future directions in this area will focus on developing even more sensitive and specific analytical techniques. This includes optimizing LC-MS/MS parameters, exploring alternative ionization techniques, and potentially integrating hyphenated techniques to achieve lower limits of detection and quantification. Advances in sample preparation methods, such as automated or miniaturized extraction techniques, coupled with highly sensitive detection, will further improve the efficiency and reliability of flunixin analysis using this compound. The goal is to enable accurate measurement of flunixin and its metabolites at trace levels, which is particularly important for residue analysis and for studying drug behavior at the lower end of the concentration-effect curve. The ongoing development of LC-MS/MS methods for veterinary drug residue monitoring, where this compound is a common internal standard, exemplifies this trend kosfaj.orgazom.com. The increasing precision and accuracy of mass spectrometry technology are expected to decrease the required tissue sample size and improve the ability to quantify very low isotopic abundance in tissue samples maastrichtuniversity.nl.
Integration of Multi-Omics Approaches with Stable Isotope Labeling
Stable isotope labeling is increasingly being integrated with multi-omics approaches (genomics, proteomics, metabolomics) to gain a more comprehensive understanding of biological systems and the impact of drugs. While this compound's primary role is as an analytical standard, the broader application of stable isotope labeling in 'omics' research provides a framework for future investigations related to flunixin. Stable isotopes can be used to trace metabolic pathways and understand drug disposition at a systems level creative-proteomics.compharmiweb.comacs.org.
Future research could potentially leverage the analytical capabilities developed using this compound to support multi-omics studies investigating the effects of flunixin administration. While this compound itself is not typically used as a metabolic tracer due to the potential for kinetic isotope effects with deuterium (B1214612), the analytical methods established for Flunixin and its metabolites using this compound as an internal standard can be applied to samples generated from studies employing other stable isotope-labeled compounds (e.g., uniformly labeled 13C-Flunixin) as metabolic tracers. This would allow researchers to correlate changes in gene expression, protein profiles, or metabolite levels with the pharmacokinetics and metabolism of flunixin, providing deeper insights into its mechanisms of action and disposition. The application of stable isotope-labeled compounds in metabolism and metabolism-mediated toxicity studies highlights the potential for such integrated approaches in drug research acs.org.
Role of this compound in Understanding Drug Resistance and Efficacy Variations
Variations in drug efficacy and the development of drug resistance are significant concerns in both human and veterinary medicine. While flunixin is not typically associated with antimicrobial resistance in the same way as antibiotics, its effectiveness can vary depending on factors such as the specific condition being treated, the animal species, and individual animal differences in drug metabolism and transport. The use of flunixin in conjunction with antibiotic therapy could potentially mask symptoms of antibiotic resistance europa.eu.
This compound's role in this context lies in enabling precise analytical measurements that can support studies investigating the factors contributing to variations in flunixin efficacy. By accurately quantifying flunixin and its metabolites in biological samples, researchers can explore correlations between drug exposure levels and treatment outcomes. This can help to understand if variations in pharmacokinetics contribute to observed differences in efficacy or perceived treatment failure. While stable isotope labeling can be used to study drug metabolism and disposition which are factors in drug resistance and efficacy variations acs.orgresearchgate.net, this compound's contribution is primarily through providing reliable analytical data for such investigations. Future research could utilize the advanced analytical methods employing this compound to support studies examining how host factors, disease state, or co-morbidities influence flunixin pharmacokinetics and pharmacodynamics, ultimately contributing to a better understanding of efficacy variations.
Q & A
Q. How to ensure reproducibility in multi-center studies using this compound?
- Methodological Answer : Standardize protocols via SOPs (e.g., sample preparation, instrument settings). Conduct inter-laboratory trials with blinded replicates. Use hierarchical regression to quantify between-center variability. Share raw data and calibration curves in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
